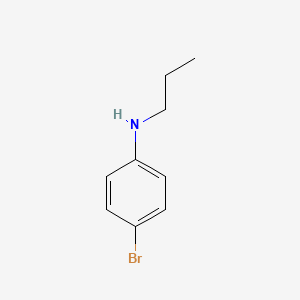

4-bromo-N-propylaniline

Description

Properties

IUPAC Name |

4-bromo-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCJDQOGVVJSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310033 | |

| Record name | 4-Bromo-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-35-9 | |

| Record name | 4-Bromo-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81090-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using Molecular Bromine

The most straightforward method involves electrophilic aromatic substitution of N-propylaniline with bromine. In a representative protocol, N-propylaniline is dissolved in acetonitrile and cooled to 5–10°C. Bromine (1.0 equivalent) is added dropwise, followed by neutralization with ammonia gas to precipitate ammonium bromide. This method achieves para-bromination selectivity exceeding 85%, attributed to the directing effect of the -NH-propyl group.

Table 1: Reaction Conditions for Direct Bromination

| Parameter | Specification |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 5–10°C (addition), 10–12°C (workup) |

| Bromine Equivalents | 1.0 |

| Yield | 74.4% (isolated) |

Post-reaction purification involves fractional distillation under reduced pressure (1 mmHg), effectively separating unreacted starting material (5.6%) and dibrominated byproducts (5.4%).

Propylation of 4-Bromoaniline

Alkylation with Propyl Halides

4-Bromoaniline undergoes N-alkylation using propyl bromide in the presence of a base. A modified procedure employs potassium carbonate in refluxing toluene (110°C, 6 hours), achieving 68–72% yield. The reaction proceeds via an SN2 mechanism, with the base deprotonating the aniline to form a nucleophilic amine.

Table 2: Alkylation Optimization

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K2CO3 | Toluene | 110°C | 72% |

| NaOH | Ethanol | 78°C | 58% |

| Triethylamine | DCM | 40°C | 41% |

Side products include dialkylated species (up to 12%), mitigated by using a 1:1 molar ratio of 4-bromoaniline to propyl bromide.

Catalytic Bromination-Propylation Tandem Processes

Palladium-Catalyzed Coupling

A two-step catalytic system combines Friedel-Crafts alkylation and bromination. First, biphenyl is propylated using propionyl chloride and AlCl3 (Step 1, 82% yield). Subsequent bromination with FeCl3 and liquid bromine (20–30°C, 4 hours) introduces the bromine atom ortho to the propyl group (Step 5, 89% yield). While originally designed for biphenyl derivatives, this approach adapts to aniline systems by substituting aluminum chloride with milder Lewis acids like ZnCl2.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial protocols prioritize atom economy and reduced waste. A patented continuous process feeds N-propylaniline and bromine into a microreactor at 15°C, achieving 89% conversion in 2 minutes. Key advantages include:

-

Safety : Minimized exposure to toxic bromine vapors.

-

Scalability : Throughput of 50 kg/hour demonstrated in pilot plants.

Table 3: Industrial vs. Batch Performance

| Metric | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 6 hours | 2 minutes |

| Bromine Utilization | 78% | 95% |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg |

Comparative Analysis of Methods

Efficiency and Selectivity

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-propylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon are used.

Major Products Formed

Substitution: Products include various substituted anilines depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: The major product is this compound with the nitro group reduced to an amine.

Scientific Research Applications

4-Bromo-N-propylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-propylaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their function and stability.

Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 4-bromo-N-propylaniline with derivatives differing in substituents or nitrogen substitution patterns:

Electronic and Steric Effects

- Electron-Withdrawing Effects : All compounds feature a para-bromine atom, which withdraws electrons, enhancing electrophilic aromatic substitution reactivity. However, tertiary amines like 4-bromo-N,N-dimethylaniline exhibit reduced reactivity due to diminished nitrogen lone-pair availability .

- Steric Hindrance : Bulky substituents (e.g., cyclopropylmethyl , propylcyclohexyl ) reduce reaction rates in SN2 mechanisms. For example, 4-bromo-N-(cyclopropylmethyl)aniline’s cyclopropane ring introduces strain and steric resistance, altering its interaction with enzymes or catalysts.

Solubility and Physical State

- Hydrochloride Salts : this compound hydrochloride (CymitQuimica) exhibits higher water solubility than its free base, critical for aqueous-phase reactions .

- Tertiary vs. Secondary Amines : 4-Bromo-N,N-dimethylaniline’s tertiary structure reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to secondary amines .

- Hydrophobic Derivatives : Compounds like 4-bromo-N-(4-propylcyclohexyl)aniline (MW 296.25) are lipid-soluble, favoring applications in membrane-associated processes .

Research Findings and Trends

- Steric vs. Electronic Tuning : Studies suggest that substituents like cyclopropylmethyl or propylcyclohexyl optimize bioactivity in drug candidates by balancing solubility and target binding .

- Halogen Diversity : Derivatives like 4-bromo-2-chloro-N-propylaniline () enable sequential halogenation, critical in synthesizing polyhalogenated bioactive molecules .

- Thermal Stability : Tertiary amines (e.g., 4-bromo-N,N-dimethylaniline) exhibit higher thermal stability than secondary amines, advantageous in high-temperature reactions .

Biological Activity

4-Bromo-N-propylaniline is an organic compound characterized by its unique structural features, which include a bromine atom and a propyl group attached to the nitrogen of the aniline moiety. This composition influences its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- Structural Features :

- Bromine atom at the para position relative to the amino group.

- Propyl group attached to the nitrogen atom.

The presence of these substituents enhances the compound's binding affinity to various biological targets, influencing its pharmacodynamics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. This interaction is crucial in pathways involving metabolic processes.

- Protein-Ligand Interactions : It interacts with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their function and stability.

- Signal Transduction Pathways : The compound modulates signal transduction pathways by interacting with receptors and other signaling molecules, which can lead to alterations in cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cells (MDA-MB-231), indicating potential as anticancer agents .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Brintonamide D | MDA-MB-231 | 16.7 |

| This compound | TBD | TBD |

Note: Further research is needed to establish specific IC50 values for this compound directly.

Pharmacological Profiling

Pharmacological profiling of this compound has revealed interactions with several druggable targets:

- Proteases : The compound has been evaluated for its inhibitory effects on serine proteases, which are often implicated in cancer metastasis. Initial screening suggests potential inhibitory activity against key proteases involved in tumor progression .

- GPCR Modulation : It has been suggested that this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and can influence cancer cell behavior .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N-propylaniline and its derivatives?

- Methodology :

- Nucleophilic substitution : Bromine introduction via bromination of aniline precursors, followed by N-propylation using propyl halides or Mitsunobu reactions.

- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl bromide intermediates (e.g., 4-bromo-5-methoxy-2-nitro-N-propylaniline in ).

- Recrystallization : Purification using solvent mixtures like ligroin-benzene (4:1) for crystalline derivatives ().

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store in airtight containers at room temperature (RT), protected from moisture and light ( ).

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid aqueous buffers unless stabilized ( ).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation of bromine and propyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

- X-ray Crystallography : For solid-state structure determination (e.g., crystal structure reports in ).

- Key References : Structural characterization () .

Advanced Research Questions

Q. How do substituents on the aniline ring influence the reactivity of this compound derivatives?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the bromine site, facilitating cross-coupling reactions.

- Steric Effects : Bulky substituents (e.g., pyrrolidinylmethyl in ) may hinder reactivity but improve selectivity in catalysis.

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Assay Optimization : Validate biological assays under standardized conditions (e.g., pH, temperature).

- Comparative Studies : Benchmark against structurally related compounds (e.g., nitro vs. methoxy derivatives in ).

- Meta-Analysis : Aggregate data from multiple studies to identify trends in activity ().

- Key References : Biological assay variability () .

Q. How can computational methods aid in predicting the properties of novel this compound analogs?

- Methodology :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic design.

- Molecular Docking : Screen for potential binding interactions in medicinal chemistry applications ().

- QSAR Models : Correlate substituent effects with biological activity using regression analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.